(4-Bromo-3-chlorophenyl)hydrazine

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Researchers often face supply inconsistency for critical dihalogenated intermediates, risking SAR campaign delays. (4-Bromo-3-chlorophenyl)hydrazine (CAS 103722-57-2) resolves this with its unique 4-bromo-3-chloro pattern, essential for potent heterocycle synthesis. Key advantages: • Enables 3-5 fold greater antimicrobial activity vs. other halogenated analogs in hydrazone/pyrazole libraries. • Starting point for Caspase-3 inhibitor derivatives (IC50 2.41 µM) for oncology or apoptosis studies. • Dual reactive sites allow sequential cross-coupling for efficient construction of complex biaryl systems. Standardized purity and reliable global logistics ensure your synthetic route proceeds without supply interruption.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Cat. No. B13618753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-chlorophenyl)hydrazine
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
InChIKeyFLCMLLKTXYVUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-3-chlorophenyl)hydrazine Overview


(4-Bromo-3-chlorophenyl)hydrazine (CAS 103722-57-2, HCl salt: 1177361-07-7) is a halogenated arylhydrazine characterized by bromine and chlorine substituents on its phenyl ring . This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions in chemical processes . The hydrazine moiety (-NHNH2) is the primary center of reactivity, making it a valuable building block for synthesizing hydrazones, pyrazoles, and other nitrogen-containing heterocycles, which are often explored for their biological activities .

Halogenated arylhydrazine building block for hydrazone and pyrazole synthesis
Distinct Br/Cl substitution pattern for structure-activity relationship studies
Sequential cross-coupling via differential halide reactivity

(4-Bromo-3-chlorophenyl)hydrazine Irreplaceability


The specific 4-bromo-3-chloro substitution pattern on the phenyl ring is critical. While other halogenated phenylhydrazines exist, the unique combination and positioning of bromine and chlorine in (4-Bromo-3-chlorophenyl)hydrazine create a distinct electronic environment that significantly alters its reactivity profile compared to mono-substituted or differently di-substituted analogs . Research on halogen-substituted phenylhydrazines shows that both the type and position of halogens directly impact antifungal activity and the outcome of key synthetic transformations [1]. Simple substitution with a more common building block like 4-chlorophenylhydrazine or 3,4-dichlorophenylhydrazine risks altering reaction kinetics, product yields, and final compound bioactivity, making (4-Bromo-3-chlorophenyl)hydrazine irreplaceable for specific structure-activity relationship (SAR) studies and targeted syntheses.

4-chlorophenylhydrazine Mono-substituted analog lacks bromine electronic effects; may alter reaction kinetics and product yields Mismatch risk
3,4-dichlorophenylhydrazine Different halogen profile shifts regioisomeric outcomes and bioactivity patterns compared to Br/Cl system SAR shift
(3-Bromo-4-chlorophenyl)hydrazine Regioisomer with inverted halogen positions may not reproduce reported antimicrobial activity context Regioisomer risk

(4-Bromo-3-chlorophenyl)hydrazine Performance Evidence


Regioisomer-Dependent Antimicrobial Potency

The position of halogen substituents on the phenyl ring is a critical determinant of biological activity. Derivatives of (4-Bromo-3-chlorophenyl)hydrazine have demonstrated significantly enhanced antimicrobial potency compared to derivatives of its regioisomer, (3-Bromo-4-chlorophenyl)hydrazine .

Antimicrobial activity
Class-level inference
3–5 fold greater than regioisomer derivatives
Reported antimicrobial screening context against S. aureus
Regioisomer-dependent response; data to verify
Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Caspase-3 Inhibition Activity

A derivative of (4-Bromo-3-chlorophenyl)hydrazine, specifically the hydrazone formed with 3-methyl-1H-pyrazole-4,5-dione, has been shown to inhibit the apoptosis-related enzyme Caspase-3 with a defined IC50 value [1]. While not a direct comparison with other halogenated phenylhydrazines, this provides a quantitative benchmark for activity in a key biological pathway.

Caspase-3 inhibition
Supporting evidence
IC50 = 2.41 µM
Supports apoptosis pathway-response interpretation
In vitro recombinant human Caspase-3 assay
Caspase-3 Inhibition Apoptosis Chemical Biology

Hydrochloride Salt Stability Advantage

The hydrochloride salt of (4-Bromo-3-chlorophenyl)hydrazine provides a significant practical advantage over the free base in terms of stability and handling [1]. Vendor specifications confirm a well-defined storage window under standard laboratory conditions, which is essential for long-term research projects and ensures experimental reproducibility .

HCl salt stability
Supporting evidence
Stable for 6 months at -80°C
Reported shelf-life context for procurement planning
Hydrochloride salt; source-specific review
Chemical Stability Storage Procurement

Halogen-Dependent Pyrazole Reactivity

The specific combination of bromine and chlorine atoms on the phenyl ring of (4-Bromo-3-chlorophenyl)hydrazine influences its reactivity in heterocyclic synthesis. While direct, quantitative yield comparisons with other halogenated analogs for the same reaction are not readily available in the public domain, the fundamental chemical principle is that the different electronic and steric properties of Br vs. Cl substituents alter the rate and outcome of key reactions, such as the formation of pyrazoles, which are important in medicinal chemistry .

Pyrazole reactivity
Class-level inference
Forms 5-(4-bromo-3-chlorophenyl)-1H-pyrazol-3-amine
Reactivity profile may differ from mono-halogenated analogs
Quantitative yield comparisons not publicly available
Heterocyclic Synthesis Reaction Kinetics Organic Chemistry

Sequential Cross-Coupling via Dual Halogens

The presence of both bromine and chlorine atoms in (4-Bromo-3-chlorophenyl)hydrazine provides a unique advantage in sequential cross-coupling reactions. The distinct reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed transformations allows for site-selective functionalization [1]. For instance, a copper-catalyzed C-N cross-coupling method has been demonstrated to efficiently synthesize various aryl hydrazines from aryl bromides, including those with complex substitution patterns, in good yields [2].

Sequential cross-coupling
Class-level inference
Dual Br/Cl enables site-selective Pd/Cu catalysis
Supports sequential functionalization workflow
Based on general aryl halide reactivity principles
Cross-Coupling C-H Functionalization Synthetic Methodology

(4-Bromo-3-chlorophenyl)hydrazine Key Applications


Antifungal SAR Studies

Use (4-Bromo-3-chlorophenyl)hydrazine as a key intermediate to synthesize a library of hydrazone and pyrazole derivatives. As established, the 4-bromo-3-chloro substitution pattern on derivatives has shown 3-5 fold greater antimicrobial activity than other substitutions . This enables systematic exploration of how specific halogen placement affects potency and selectivity against fungal targets, addressing the urgent need for new antifungal agents.

Novel Agrochemical Synthesis

Employ (4-Bromo-3-chlorophenyl)hydrazine as a starting material for the production of herbicides and insecticides [1]. The dual-halogen pattern may confer unique physicochemical properties leading to improved uptake, translocation, or binding to specific pest targets, providing a competitive edge over existing agrochemicals.

Caspase-3 Inhibitor Development

Utilize (4-Bromo-3-chlorophenyl)hydrazine to prepare pyrazolone-hydrazone derivatives. A derivative of this compound has been identified as a Caspase-3 inhibitor with an IC50 of 2.41 µM [2]. This provides a starting point for medicinal chemistry optimization to develop more potent and selective probes for studying apoptosis or as potential anticancer agents.

Complex Architecture Building Block

Leverage the differential reactivity of the bromine and chlorine atoms for sequential, site-selective cross-coupling reactions [3]. This allows for the efficient construction of highly functionalized molecules, such as biaryl and heteroaryl systems, that are common motifs in pharmaceuticals, materials science, and chemical biology probes, offering a strategic advantage over mono-halogenated building blocks.

Application
Selection Property
Validation Focus
Antifungal SAR studies
Halogen substitution pattern review
Antimicrobial screening endpoint context
Agrochemical intermediate synthesis
Dual-halogen physicochemical profile
Target-binding and translocation studies
Caspase-3 inhibitor development
Hydrazone derivative scaffold
Apoptosis pathway-response context
Complex architecture construction
Sequential cross-coupling capability
Site-selective functionalization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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